molecular formula C14H14O3 B1208328 4,4'-Dihydroxy-3-(hydroxymethyl)diphenylmethane CAS No. 21243-68-5

4,4'-Dihydroxy-3-(hydroxymethyl)diphenylmethane

Cat. No. B1208328
CAS RN: 21243-68-5
M. Wt: 230.26 g/mol
InChI Key: MYCKBSDWUZPDGU-UHFFFAOYSA-N
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Description

4,4’-Dihydroxy-3-(hydroxymethyl)diphenylmethane is a chemical compound with the molecular formula C14H14O3 . It has a molecular weight of 230.26 .


Molecular Structure Analysis

The molecular structure of 4,4’-Dihydroxy-3-(hydroxymethyl)diphenylmethane consists of a diphenylmethane core with hydroxyl groups at the 4,4’ positions and a hydroxymethyl group at the 3 position .


Physical And Chemical Properties Analysis

4,4’-Dihydroxy-3-(hydroxymethyl)diphenylmethane has a density of 1.282g/cm3 . It has a boiling point of 421ºC at 760 mmHg . The compound’s exact mass is 230.09400 and its LogP is 2.18090 .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Hexanuclear and Heptanuclear Novolaks : 4,4'-Dihydroxy-3-(hydroxymethyl)diphenylmethane is used in the synthesis of hexanuclear and heptanuclear novolaks, offering a more convenient method than previous approaches. The synthesis process and the distinct X-ray diffraction patterns of the resulting compounds are of particular interest (Davis, Hayes, & Hunter, 2007).

  • Formation of Schiff Bases and Cyclotriphosphazenes : This chemical is involved in creating Schiff bases, which are then used to form novel spiro-bino-spiro-cyclotriphosphazene derivatives. These compounds have been studied through various spectroscopic methods and single crystal X-ray diffraction, highlighting their molecular structures (Süzen, Metinoğlu, & Ashoor, 2017).

Environmental and Material Science Applications

  • Cometabolism in Environmental Breakdown of DDT : In environmental science, 4,4'-Dihydroxy-3-(hydroxymethyl)diphenylmethane is noted for its role in the cometabolism of DDT and its breakdown products by bacteria and fungi. This process is significant for understanding the biodegradation of persistent organic pollutants (Subba-Rao & Alexander, 1985).

  • Synthesis of Polyurethanes and Polyamides : This compound is crucial in synthesizing various polyurethanes and polyamides, especially in creating shape memory polyurethanes and other high-performance materials. Studies focus on molecular weight, bonding, and mechanical properties of these materials (Weng, Wu, Tsen, Wu, & Suen, 2018); (Liaw, Liaw, Yang, 1999).

Analytical Chemistry Applications

  • Identification in Surface Water Monitoring : It is also significant in analytical chemistry, particularly in identifying unknown microcontaminants in Dutch river water. This application is critical for assessing environmental health and safety (van Leerdam, Vervoort, Stroomberg, & de Voogt, 2014).

Safety And Hazards

The safety, risk, and hazard information for 4,4’-Dihydroxy-3-(hydroxymethyl)diphenylmethane is not explicitly mentioned in the available resources . It’s important to handle all chemicals with appropriate safety measures.

properties

IUPAC Name

2-(hydroxymethyl)-4-[(4-hydroxyphenyl)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c15-9-12-8-11(3-6-14(12)17)7-10-1-4-13(16)5-2-10/h1-6,8,15-17H,7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYCKBSDWUZPDGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CC(=C(C=C2)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10175490
Record name 4,4'-Dihydroxy-3-(hydroxymethyl)diphenylmethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10175490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Hydroxymethyl)-4-[(4-hydroxyphenyl)methyl]phenol

CAS RN

21243-68-5
Record name 4,4'-Dihydroxy-3-(hydroxymethyl)diphenylmethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021243685
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-Dihydroxy-3-(hydroxymethyl)diphenylmethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10175490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
B Björkner, M Frick-Engfeldt, A Pontén, E Zimerson - Contact dermatitis, 2011 - Springer
Plastics generally consist of large molecules called polymers as well as additives that are used to modify the properties of the material. Polymers are formed by the stepwise reaction …
Number of citations: 37 link.springer.com
AR Cunningham - 1998 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 0 search.proquest.com
JS Lazo, PITTSBURGH UNIV PA - 1995 - apps.dtic.mil
Substantial improvements in the prevention, detection and treatment of breast cancer require the addition of new laboratory-trained investigators. The objective of this predoctoral …
Number of citations: 2 apps.dtic.mil
HS Rosenkranz, A Cunningham, G Klopman - Mutagenesis, 1996 - academic.oup.com
A distance descriptor (6Â) originally associated with nongenotoxic mouse carcinogens has been found to be present in some, but not all, estrogens and antiestrogens. It is hypothesized …
Number of citations: 33 academic.oup.com

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